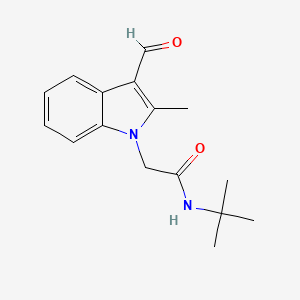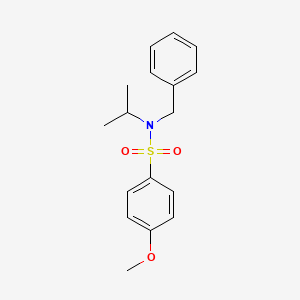
N-benzyl-N-isopropyl-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-isopropyl-4-methoxybenzenesulfonamide, commonly known as NBIMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of NBIMBS is not well understood. However, it has been suggested that its biological activities may be attributed to its ability to inhibit the activity of certain enzymes. For instance, the inhibition of carbonic anhydrase by NBIMBS has been proposed to be responsible for its anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects:
NBIMBS has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Moreover, NBIMBS has been shown to inhibit the growth of several microorganisms, including bacteria and fungi. Additionally, NBIMBS has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using NBIMBS in lab experiments is its ability to inhibit the activity of several enzymes, which makes it a potential candidate for drug development. Moreover, NBIMBS has been found to exhibit potent antimicrobial and anti-inflammatory activities, which make it a valuable tool in the study of these diseases. However, one of the limitations of using NBIMBS in lab experiments is its low solubility in water, which may affect its bioavailability and limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for the study of NBIMBS. One of the potential applications of NBIMBS is in the development of novel drugs for the treatment of various diseases, including inflammatory diseases, microbial infections, and cancer. Moreover, further research is needed to elucidate the mechanism of action of NBIMBS and to identify its molecular targets. Additionally, the development of new synthetic routes for NBIMBS may improve its solubility and bioavailability, making it a more useful tool in scientific research.
Métodos De Síntesis
The synthesis of NBIMBS involves the reaction of 4-methoxybenzenesulfonyl chloride with benzylamine and isopropylamine in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields NBIMBS as a white crystalline solid.
Aplicaciones Científicas De Investigación
NBIMBS has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anti-inflammatory activities. Moreover, NBIMBS has been reported to possess potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase.
Propiedades
IUPAC Name |
N-benzyl-4-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14(2)18(13-15-7-5-4-6-8-15)22(19,20)17-11-9-16(21-3)10-12-17/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHHMAHBOKEHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methoxy-N-(propan-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

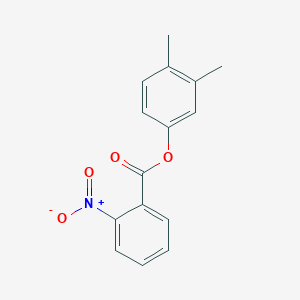
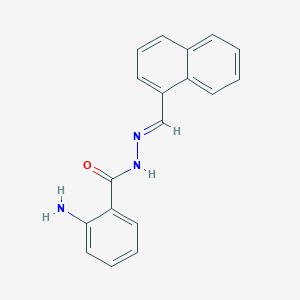
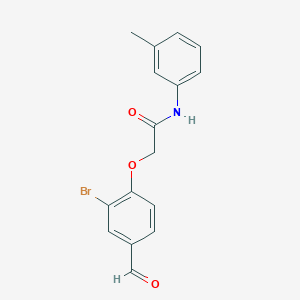
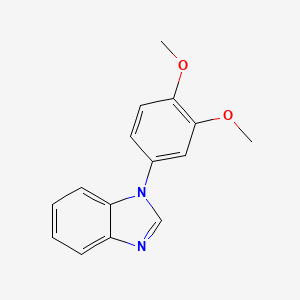
![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)

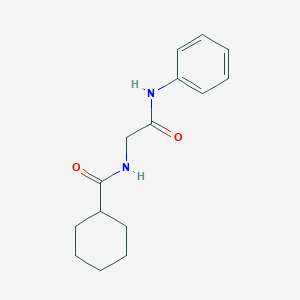
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)
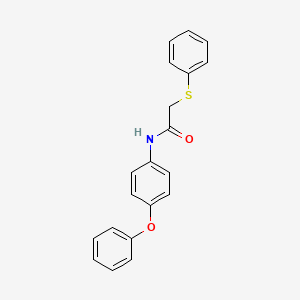
![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)
![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)
